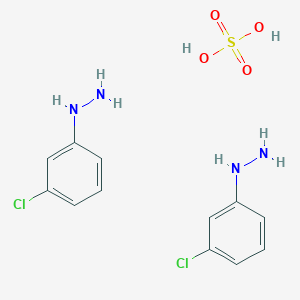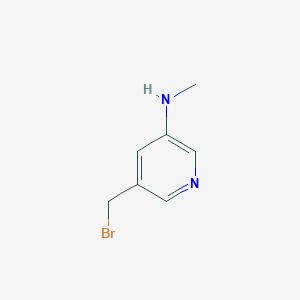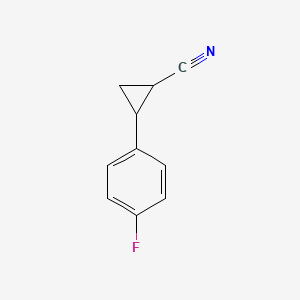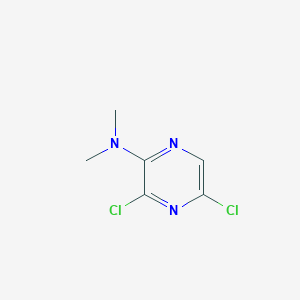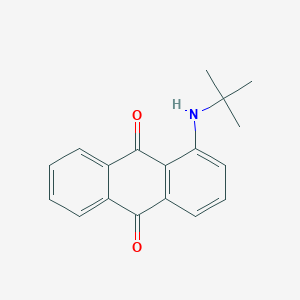
1-(tert-Butylamino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butylamino)anthracene-9,10-dione is a derivative of anthraquinone, a compound known for its rigid, planar, and aromatic structure. Anthraquinone and its derivatives are widely used in various industries, including the production of dyes, paper, and as intermediates in organic synthesis
Méthodes De Préparation
The synthesis of 1-(tert-Butylamino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with tert-butylamine. The process can be summarized as follows:
Starting Material: Anthracene-9,10-dione.
Reagent: tert-Butylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as iodobenzene diacetate (PhI(OAc)2) to facilitate the nucleophilic substitution reaction.
Industrial production methods for this compound are not extensively documented, but the general approach involves large-scale synthesis using similar reaction conditions as described above.
Analyse Des Réactions Chimiques
1-(tert-Butylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(tert-Butylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of dyes and pigments due to its stable aromatic structure.
Mécanisme D'action
The mechanism of action of 1-(tert-Butylamino)anthracene-9,10-dione involves its interaction with cellular components. The tert-butylamino group can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors. The exact molecular targets and pathways involved depend on the specific derivative and its application. For example, some derivatives have been shown to inhibit the activity of certain enzymes, leading to cytotoxic effects in cancer cells .
Comparaison Avec Des Composés Similaires
1-(tert-Butylamino)anthracene-9,10-dione can be compared with other similar compounds, such as:
Ametantrone: An anthraquinone derivative used as an anti-cancer drug.
Mitoxantrone: Another anthraquinone derivative with anti-cancer properties.
1,4-Bis(amino)anthracene-9,10-dione:
The uniqueness of this compound lies in the presence of the tert-butylamino group, which can enhance its chemical stability and biological activity compared to other anthraquinone derivatives.
Propriétés
Numéro CAS |
65270-01-1 |
|---|---|
Formule moléculaire |
C18H17NO2 |
Poids moléculaire |
279.3 g/mol |
Nom IUPAC |
1-(tert-butylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO2/c1-18(2,3)19-14-10-6-9-13-15(14)17(21)12-8-5-4-7-11(12)16(13)20/h4-10,19H,1-3H3 |
Clé InChI |
HGOCIIJWUIKMNF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


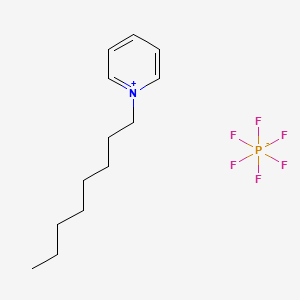
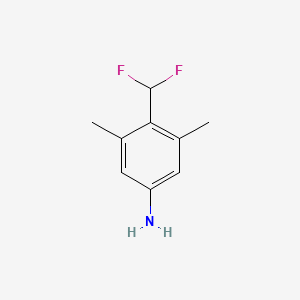
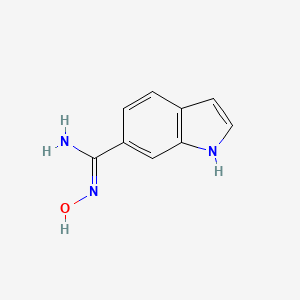
![3,3'-Bis(octyloxy)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13130229.png)
![N-[4,6-Bis(4-nitroanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130236.png)


![9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-](/img/structure/B13130256.png)
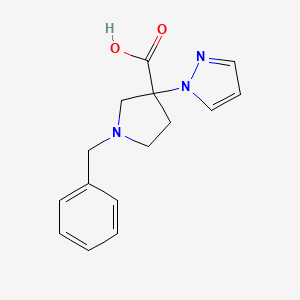
![8-bromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13130265.png)
